Direct PROTAC Linker Application in TrimTAC1: Validated Functional Efficacy vs. Unvalidated Analogs
tert-Butyl N-(3-(piperazin-1-yl)propyl)carbamate has been directly validated as the PROTAC linker in the synthesis of TrimTAC1 (HY-169355), a functional degrader that selectively targets the multimeric protein Nucleoporin for degradation [1]. In contrast, the N-methyl analog tert-butyl methyl(3-(piperazin-1-yl)propyl)carbamate (CAS 1313712-68-3) lacks documented PROTAC validation and exhibits altered physicochemical properties including increased molecular weight (257.37 g/mol vs. 243.35 g/mol), modified hydrogen-bond donor count (1 vs. 2), and increased XLogP3 (0.9 vs. 0.7) that may affect linker solubility and ternary complex formation [2].
| Evidence Dimension | Documented PROTAC validation status and physicochemical property differentiation |
|---|---|
| Target Compound Data | Documented linker for TrimTAC1 PROTAC; MW 243.35 g/mol; HBD 2; XLogP3 0.7 |
| Comparator Or Baseline | tert-Butyl methyl(3-(piperazin-1-yl)propyl)carbamate (CAS 1313712-68-3): No documented PROTAC validation; MW 257.37 g/mol; HBD 1; XLogP3 0.9 |
| Quantified Difference | MW: 14.02 g/mol difference; HBD: 1 fewer; XLogP3: 0.2 higher for analog |
| Conditions | Computed physicochemical properties; PROTAC validation via TrimTAC1 synthesis |
Why This Matters
Validated linker performance in a published PROTAC system provides procurement justification over unvalidated analogs, reducing the risk of failed conjugation or suboptimal degradation efficiency in downstream applications.
- [1] Lu P, et al. Selective degradation of multimeric proteins by TRIM21-based molecular glue and PROTAC degraders. Cell. (TrimTAC1 synthesis using CAS 874831-60-4 linker). View Source
- [2] PubChem. tert-butyl Methyl(3-(piperazin-1-yl)propyl)carbamate. CID 51358395. View Source
